1,2-Diiodotetrafluorobenzene

Catalog No.
S703867
CAS No.
2708-97-6
M.F
C6F4I2
M. Wt
401.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diiodotetrafluorobenzene

Researchers needing mild, high-yield tetrafluorobenzyne generation and precise halogen-bond-directed assembly often face limitations with bromo/chloro analogs or non-ortho isomers. 1,2-Diiodotetrafluorobenzene solves this via its weak C-I bonds and unique ortho-diiodo geometry. - High-yield Diels-Alder cycloadditions for fluorinated polycycles. - Stepwise difunctionalization via sequential metal-halogen exchange. - Reliable bidentate halogen-bond donor, unmatched by meta/para isomers.

CAS Number

2708-97-6

Product Name

1,2-Diiodotetrafluorobenzene

IUPAC Name

1,2,3,4-tetrafluoro-5,6-diiodobenzene

Molecular Formula

C6F4I2

Molecular Weight

401.87 g/mol

InChI

InChI=1S/C6F4I2/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

JQBYIZAYQMMVTO-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)I)I)F)F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)I)I)F)F)F

The exact mass of the compound 1,2-Diiodotetrafluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21629. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1,2-Diiodo-3,4,5,6-tetrafluorobenzene, 3,4,5,6-Tetrafluoro-1,2-diiodobenzene, o-Diiodotetrafluorobenzene

Purity

≥98%

Package Size

1 g, 5 g

1,2-Diiodotetrafluorobenzene is a polyfluorinated aromatic compound featuring two adjacent iodine atoms on a tetrafluorobenzene ring. This specific ortho-diiodo substitution pattern, combined with the strong electron-withdrawing nature of the fluorine atoms, makes it a valuable precursor for generating highly reactive intermediates like tetrafluorobenzyne and a potent donor in halogen bonding applications. [1] Its utility is primarily defined by the high reactivity of its carbon-iodine bonds and the unique electronic and geometric properties conferred by the perfluorinated core, which are critical in the synthesis of advanced materials and complex organic molecules.

Procurement Fit

Geometry
Bent halogen bond donor (~60°) enables discrete cyclic synthons inaccessible to linear para isomer
Solid-state handling
Crystalline solid at ambient temperature supports grinding, mechanochemistry, and solid-phase co-crystal screening
Templating
Regioselective head-to-tail photodimerization template; required for unsymmetrical cyclobutane synthesis in the solid state

Substituting 1,2-Diiodotetrafluorobenzene with its dibromo- or dichloro-analogs, non-fluorinated counterparts (e.g., 1,2-diiodobenzene), or positional isomers (1,3- or 1,4-diiodotetrafluorobenzene) leads to significant performance loss in key applications. The weaker carbon-iodine bond is essential for high-yield generation of tetrafluorobenzyne under mild conditions where bromo-analogs are less reactive. [1] Furthermore, the electron-withdrawing fluorine backbone significantly enhances the iodine atoms' ability to act as strong halogen bond donors, a property diminished in non-fluorinated analogs. [2] The specific ortho-positioning of the iodine atoms is geometrically critical for its function as a bidentate halogen-bond donor and for forming cyclic structures, a capability absent in its meta- and para-isomers. [3]

Isomer & Halogen Substitution Risk

1,4-DITFB
(para)
Linear donor geometry typically propagates extended chain structures, not discrete cyclic tetramers. May not template head-to-tail cyclobutane formation.
Replacement alters supramolecular topology and photochemical outcome.
1,3-DITFB
(meta)
Liquid at 25 °C, the sole fluid isomer. Unsuitable for grinding, solid-phase templating, or co-crystal screening that requires a crystalline starting material.
Physical state prevents direct substitution in many solid-state methods.
Br / Cl analogs
Weaker halogen bond donors (I >> Br > Cl). Computational and experimental data suggest bromo and chloro analogs may fail to form the desired cocrystals.
Halogen bond strength gap limits interchangeability.

Superior Precursor for Tetrafluorobenzyne

1,2-Diiodotetrafluorobenzene is a more efficient precursor for the synthesis of tetrafluorobenzyne compared to its dibromo analog. Using n-butyllithium at a low temperature (-78 °C), 1,2-diiodotetrafluorobenzene provides a near-quantitative yield (95-99%) of the trapped Diels-Alder adduct with furan. [1] In contrast, the corresponding reaction with 1,2-dibromotetrafluorobenzene under similar conditions is significantly less efficient, highlighting the superior reactivity of the C-I bond for this critical transformation.

Evidence DimensionYield of Tetrafluorobenzyne-Furan Adduct
Target Compound Data95-99%
Comparator Or Baseline1,2-Dibromotetrafluorobenzene (significantly less efficient, exact yield not specified but implied to be much lower)
Quantified DifferenceNear-quantitative yield vs. significantly lower efficiency
ConditionsReaction with n-butyllithium in the presence of furan at -78 °C in THF.

For syntheses requiring tetrafluorobenzyne, using the diiodo compound ensures higher yields and milder reaction conditions, improving process efficiency and functional group tolerance.

Cyclic tetramer vs. chain
Class-level inference
1,2-DITFB + TMIO → (TMIO)₂·(1,2-DITFB)₂ 2:2 cyclic tetramer
1,4-DITFB (linear) → extended chain motifs
Single-crystal XRD; co-crystallization with 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO)
Bent geometry dictates discrete cyclic assembly; linear isomer cannot replicate this topology.
Data to verify with specific acceptor partners.

Fluorine-Enhanced Halogen Bonding Strength

The perfluorinated ring of 1,2-diiodotetrafluorobenzene makes it a significantly stronger halogen bond (XB) donor than its non-fluorinated analog, 1,2-diiodobenzene. This is demonstrated in co-crystallization studies where 1,2-diiodotetrafluorobenzene readily forms strong C-I···S halogen bonds with thiocarbonyl acceptors, with contact distances significantly shorter than the sum of van der Waals radii. [1] The electron-withdrawing fluorine atoms increase the size and positive potential of the σ-hole on the iodine atoms, a prerequisite for strong halogen bonding which is less pronounced in 1,2-diiodobenzene. [2]

Evidence DimensionHalogen Bonding (XB) Donor Capability
Target Compound DataForms strong, short C-I···S halogen bonds with thiocarbonyls.
Comparator Or Baseline1,2-Diiodobenzene (weaker XB donor due to lack of electron-withdrawing fluorine groups).
Quantified DifferenceQualitative but significant; fluorination is established to enhance XB strength.
ConditionsCo-crystallization with various thiocarbonyl acceptors.

For applications in crystal engineering and the design of supramolecular materials, the enhanced halogen bonding strength of the fluorinated compound provides more robust and predictable self-assembly.

Physical state at 25 °C
Head-to-head comparison
1,2-DITFB: crystalline solid (mp 49–50 °C)
1,3-DITFB: liquid at ambient (sole fluid isomer)
NIST Chemistry WebBook; Torubaev et al., Crystals 2023
Solid-state reagent required for grinding and co-crystal screening workflows.
Liquid meta isomer demands different handling.

Unique Bifurcated Halogen Bonding Motif

The ortho-arrangement of iodine atoms in 1,2-diiodotetrafluorobenzene enables a unique bifurcated halogen bonding motif, where a single nitrogen atom of a pyridine derivative can act as an acceptor for both iodine atoms simultaneously. [1] This binding mode is geometrically impossible for the 1,4-isomer, which typically forms linear 1D chains. [2] In a study with quinoline, the I···N···I angle was 84.6°, forming a stable tetrameric complex through four such halogen bonds. This specific geometry allows for the construction of discrete, complex supramolecular assemblies rather than simple linear polymers.

Evidence DimensionSupramolecular Assembly Motif
Target Compound DataForms bifurcated I···N···I halogen bonds, leading to discrete cyclic structures.
Comparator Or Baseline1,4-Diiodotetrafluorobenzene (forms linear 1D chains via C-I···N bonds).
Quantified DifferenceFormation of discrete assemblies vs. infinite 1D chains.
ConditionsCo-crystallization with pyridine derivatives like quinoline and 4-dimethylaminopyridine (dmap).

This compound is the specific choice for researchers designing complex, discrete supramolecular structures that require a convergent, bidentate halogen bond donor, a function its isomers cannot fulfill.

Photodimerization regiochemistry
Head-to-head comparison
1,2-DITFB → head-to-tail (ht) cyclobutane
1,3-DITFB → head-to-head (hh)
1,4-DITFB → unreactive
Cocrystal with 2,4-bpe; UV irradiation; XRD and NMR; reaction stereospecific and quantitative.
Only ortho isomer delivers ht regiochemistry; meta gives hh, para fails.
Choice of isomer directly controls cyclobutane structure.
Halogen bond donor strength
Class-level inference
I (1,2-DITFB) Br > Cl
DFT interaction energy with 2,2′-bi(1,8-naphthyridine); experimental cocrystallization: only iodo compound succeeded.
Iodo donor essential for robust assembly; Br/Cl analogs may fail to form cocrystals.
Computational ranking with experimental support.

High-Yield Synthesis of Fluorinated Aromatic Scaffolds

This compound is the precursor of choice for generating tetrafluorobenzyne, a key intermediate for accessing complex polycyclic aromatic compounds and fluorinated analogs of biologically active molecules via Diels-Alder cycloadditions. Its high reactivity under mild conditions ensures maximum yield and compatibility with sensitive functional groups. [1]

Precursor for Fluorinated Organometallic Reagents

The sequential reactivity of the two C-I bonds allows for stepwise metal-halogen exchange or cross-coupling reactions. This enables the synthesis of valuable ortho-difunctionalized tetrafluorobenzene derivatives, which serve as ligands or building blocks for catalysts and electronic materials where precise substituent placement is critical.

Template for Supramolecular Crystal Engineering

As a strong, bidentate halogen bond donor, it is used to direct the self-assembly of molecules into discrete, highly ordered 3D structures. This is particularly relevant in the development of functional co-crystals, where the precise control over the solid-state architecture afforded by the ortho-diiodo geometry is a design requirement. [2]

Application Selection Matrix

Application
Selection Property
Validation Focus
Head-to-tail cyclobutane templation
Ortho-isomer bent donor geometry (~60°)
Regiospecific ht photodimerization outcome
Discrete cyclic tetramer assembly
Angular halogen bond directionality
2:2 tetramer vs. extended chain topology
Solid-state co-crystal screening
Crystalline solid at ambient (mp 49–50 °C)
Compatibility with grinding and mechanochemical methods

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2708-97-6

Wikipedia

1,2,3,4-Tetrafluoro-5,6-diiodobenzene

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